molecular formula C13H13N3OS B3017364 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207011-34-4

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B3017364
CAS No.: 1207011-34-4
M. Wt: 259.33
InChI Key: RTUVJWSVWAATBH-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound that features a unique structure combining an imidazole ring with a methoxyphenyl group and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxyphenyl group and the thioacetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Uniqueness

What sets 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16-12(9-15-13(16)18-8-7-14)10-3-5-11(17-2)6-4-10/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUVJWSVWAATBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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